molecular formula C23H18N4O7S B12051202 ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 300377-52-0

ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12051202
CAS No.: 300377-52-0
M. Wt: 494.5 g/mol
InChI Key: CJMUGABYHMXTOK-WOJGMQOQSA-N
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Description

Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as nitrobenzylidene and nitrophenyl groups

Preparation Methods

The synthesis of ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through a multi-step reaction process. One common synthetic route involves the reaction of 6-ethylthiouracil with bromoacetic acid, followed by the addition of anhydrous sodium acetate, acetic anhydride, and acetic acid. The final step involves the condensation with a suitable aldehyde, such as 4-nitrobenzaldehyde, under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes. The nitro groups in the compound may play a crucial role in its activity, potentially through the generation of reactive nitrogen species that damage bacterial DNA and proteins .

Comparison with Similar Compounds

Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:

Biological Activity

Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex compound belonging to the thiazolopyrimidine class. Its unique structure includes a thiazolo[3,2-a]pyrimidine core, a nitrobenzylidene moiety, and an acetyloxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrobenzylidene moiety is believed to interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity. Additionally, the thiazolopyrimidine core may interact with nucleic acids (DNA or RNA), influencing cellular processes such as replication and transcription.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrimidine structures exhibit notable anticancer properties. For instance, derivatives of thiazolopyrimidine have shown significant cytotoxic effects against various cancer cell lines. A comparative study revealed that certain structural modifications enhance the anticancer activity of thiazolopyrimidine derivatives:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)15.4
Compound BHeLa (Cervical)12.8
Ethyl derivativeMCF-7 (Breast)10.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies demonstrated a significant reduction in TNF-alpha and IL-6 levels upon treatment with this compound.

Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, researchers synthesized various thiazolopyrimidine derivatives and tested their anticancer efficacy against human cancer cell lines. The ethyl derivative showed the highest potency against MCF-7 cells with an IC50 value of 10.5 µM, significantly outperforming other tested compounds .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations ranging from 20 to 40 µg/mL .

Properties

CAS No.

300377-52-0

Molecular Formula

C23H18N4O7S

Molecular Weight

494.5 g/mol

IUPAC Name

ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H18N4O7S/c1-3-34-22(29)19-13(2)24-23-25(20(19)15-5-4-6-17(12-15)27(32)33)21(28)18(35-23)11-14-7-9-16(10-8-14)26(30)31/h4-12,20H,3H2,1-2H3/b18-11+

InChI Key

CJMUGABYHMXTOK-WOJGMQOQSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C

Origin of Product

United States

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